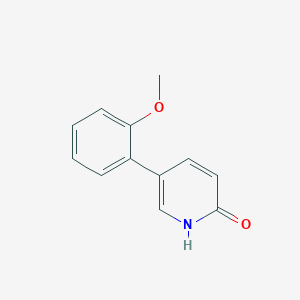

2-Hydroxy-5-(2-methoxyphenyl)pyridine

Description

Overview of Pyridine (B92270) Heterocycles in Contemporary Chemical Science

Pyridine is a fundamental heterocyclic organic compound with the chemical formula C₅H₅N. wikipedia.org Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, it belongs to the class of aromatic heterocycles. wikipedia.org The nitrogen atom's presence gives pyridine a set of unique chemical properties, including basicity and a dipole moment, distinguishing it from benzene. wikipedia.org

The pyridine ring is a ubiquitous scaffold in numerous areas of chemical science, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgnih.gov Its ability to form hydrogen bonds and its solubility in water contribute to its prevalence in biologically active molecules. researchgate.net The pyridine framework is a core component of many essential natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. nih.gov In medicinal chemistry, the incorporation of a pyridine ring can significantly influence a molecule's pharmacological profile, enhancing properties like biochemical potency, metabolic stability, and cell permeability. nih.govfrontiersin.org

Significance of Hydroxy and Methoxyphenyl Substitutions in Pyridine Frameworks

The introduction of substituents onto the pyridine ring dramatically alters its electronic and chemical properties, allowing for the fine-tuning of molecules for specific applications.

The hydroxy (-OH) group , particularly at the 2-position, introduces a crucial chemical feature: tautomerism. 2-Hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. nih.govchemtube3d.comwikipedia.org This equilibrium is sensitive to the solvent environment; polar solvents tend to favor the 2-pyridone form, which is also predominant in the solid state. nih.govwikipedia.orgwuxibiology.com This tautomeric behavior is critical in medicinal chemistry, as the pyridone structure can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). frontiersin.orgresearchgate.net This dual functionality allows for strong and specific interactions with biological targets like enzymes and receptors, making the 2-pyridone scaffold a "privileged" structure in drug discovery. frontiersin.orgresearchgate.net

The methoxyphenyl group (a benzene ring substituted with a methoxy (B1213986), -OCH₃, group) is another significant substituent in medicinal chemistry. The methoxy group is prevalent in many natural products and synthetic drugs. nih.gov It influences a molecule's physicochemical properties, including lipophilicity and hydrogen bonding capacity. researchgate.net By affecting these properties, the methoxy group can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile and enhance its binding affinity to target proteins. nih.govresearchgate.net The position of the methoxy group on the phenyl ring (ortho, meta, or para) further refines these effects.

Academic Research Trajectories for 2-Hydroxy-5-(2-methoxyphenyl)pyridine

The compound this compound, which exists predominantly as its 5-(2-methoxyphenyl)-1H-pyridin-2-one tautomer, represents a confluence of the structural features discussed above. uni.lu Research on this specific molecule is situated within the broader context of developing novel, biologically active agents. The combination of the pyridin-2-one core, known for its favorable interactions with biological targets, and the 2-methoxyphenyl substituent suggests a research focus on areas such as medicinal chemistry and materials science.

While extensive literature dedicated solely to this compound is not prevalent, its structure is indicative of research into kinase inhibitors, central nervous system agents, or other therapeutic areas where substituted pyridones have proven effective. frontiersin.orgresearchgate.net The IUPAC name for its predominant tautomeric form is 5-(2-methoxyphenyl)pyridin-2(1H)-one. uni.lu

Below is a table of computed chemical properties for the compound.

Data sourced from PubChem CID 45788638. uni.lu

Historical Context and Evolution of Research on Related Compounds

The history of pyridine chemistry began with its isolation from bone oil in the mid-19th century and later from coal tar, which was its primary source for many years. wikipedia.orgillinois.edu The increasing demand for pyridine and its derivatives, driven by their utility in medicine and agriculture, spurred the development of synthetic methods. illinois.edu

Key historical milestones in the synthesis of substituted pyridines include:

Hantzsch Pyridine Synthesis (1881): Arthur Hantzsch developed a method involving the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849), which became a foundational route to dihydropyridines and subsequently, substituted pyridines. wikipedia.org

Chichibabin Pyridine Synthesis (1924): This method involves the condensation of aldehydes or ketones with ammonia or its derivatives. It remains a significant industrial route for producing simpler pyridines. wikipedia.orgresearchgate.net

Kröhnke Pyridine Synthesis (1961): This versatile method uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate a wide variety of substituted pyridines. nih.gov

The evolution of synthetic organic chemistry has continued to provide more sophisticated and efficient methods for creating highly functionalized pyridines, enabling chemists to precisely design molecules like this compound for specific scientific investigations. researchgate.netorganic-chemistry.org

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)9-6-7-12(14)13-8-9/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQCQSDGKZFVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30671767 | |

| Record name | 5-(2-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111115-94-6 | |

| Record name | 5-(2-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30671767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-(2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Theoretical Studies on 2 Hydroxy 5 2 Methoxyphenyl Pyridine and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to determine the electronic structure of molecules, making it an ideal method for studying pyridine (B92270) derivatives. DFT calculations can elucidate various molecular properties, from optimized geometries to reactivity descriptors, by approximating the complex many-electron system to a more manageable one based on the electron density.

Geometry Optimization and Structural Conformation Analysis

In computational studies of related substituted 2-hydroxypyridines, such as 5-chloro-2-hydroxypyridine, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to calculate these parameters. ijesit.com Similarly, analysis of N-(4-methoxyphenyl)picolinamide, which also contains linked pyridine and methoxyphenyl rings, reveals that the two rings are nearly coplanar, with a small dihedral angle of 14.25 (5)°. nih.gov The conformation of the methoxy (B1213986) group relative to its attached benzene (B151609) ring is also a critical parameter, often found to be nearly planar. nih.gov

Below is a table of representative optimized geometric parameters for a 2-hydroxypyridine (B17775) analogue, calculated using DFT, which illustrates the type of data obtained from such studies.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-O (Hydroxy) | 1.35 Å |

| Bond Length | C-N (Pyridine Ring) | 1.38 Å |

| Bond Length | C-C (Inter-ring) | 1.48 Å |

| Bond Angle | N-C=O | 125.5° |

| Bond Angle | C-O-H | 109.2° |

| Dihedral Angle | Pyridine-Phenyl | 14.3° |

Vibrational Spectra Simulation

DFT calculations are highly effective for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds.

These theoretical spectra are invaluable for interpreting experimental data. For instance, studies on substituted hydroxypyridines like 2-hydroxy-5-methyl-3-nitropyridine (B188116) have shown good agreement between vibrational frequencies calculated via DFT and those observed experimentally with FT-IR and FT-Raman spectroscopy. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the correlation with experimental values. nih.gov Analysis of the simulated spectra allows for the precise assignment of vibrational bands to specific functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch characteristic of the pyridone tautomer, and various C-C and C-N ring vibrations. ijesit.comnih.gov

The table below presents a comparison of experimental and DFT-calculated vibrational frequencies for key functional groups in a 2-hydroxypyridine analogue.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | 3410 | 3415 | Stretching of the hydroxyl group |

| C-H Stretch (Aromatic) | 3085 | 3090 | Stretching of C-H bonds in the rings |

| C=O Stretch | 1660 | 1655 | Carbonyl stretching in the pyridone form |

| C=C/C=N Ring Stretch | 1580 | 1585 | In-plane stretching of pyridine ring bonds |

| C-O-C Stretch (Methoxy) | 1245 | 1250 | Asymmetric stretching of the methoxy group |

Electronic Structure Analysis (HOMO-LUMO, FMOs)

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of molecules. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more reactive. DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap, offering insights into charge transfer interactions within the molecule. ijesit.comnih.gov For analogues like 5-chloro-2-hydroxypyridine, the HOMO-LUMO energy gap has been computed to understand its electronic behavior and potential for intramolecular charge transfer. ijesit.com

The following table lists typical FMO energies and the energy gap for a substituted hydroxypyridine, as calculated by DFT.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.45 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -1.52 | Energy of the lowest unoccupied molecular orbital |

| ΔE (Gap) | 4.93 | Energy gap, indicating molecular stability |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular structure, crystal packing, and biological activity of molecules. rsc.org Computational methods provide powerful ways to visualize and quantify these weak interactions.

Hirshfeld surface analysis is a popular technique used to explore intermolecular contacts in crystals. It maps the electron distribution to define a molecular surface, which can be color-coded to highlight different types of close contacts and their relative importance. nih.gov For example, in the crystal structure of N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis revealed that H···H interactions (van der Waals forces) were the most dominant, accounting for 47% of the total intermolecular contacts, followed by C···H (22%) and O···H (15.4%) interactions. nih.gov Other methods like the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) can also be used to identify and characterize these interactions in real space. ias.ac.inchemrxiv.org

This table summarizes the percentage contributions of various intermolecular contacts derived from a Hirshfeld surface analysis of an analogue containing both pyridine and methoxyphenyl groups.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 47.0 | van der Waals forces |

| C···H / H···C | 22.0 | Weak C-H···π and other dispersive forces |

| O···H / H···O | 15.4 | Hydrogen bonding and other close contacts |

| N···H / H···N | 5.0 | Weak hydrogen bonding |

| C···C | 4.8 | π-π stacking interactions |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and delocalization of electron density. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions over time. ucl.ac.uk

For pyridine derivatives, MD simulations can be used to explore a range of dynamic phenomena. For example, simulations can model the interaction of a molecule with a solvent, predict its adsorption behavior on a surface, or investigate its binding dynamics within the active site of a protein. nih.govrsc.org Reactive force fields can even be employed in MD simulations to study chemical reactions and combustion processes involving pyridine-containing compounds. ucl.ac.uk These simulations provide a crucial link between the static picture from quantum chemistry and the dynamic reality of chemical and biological systems.

Ab Initio Molecular Dynamics (AIMD) for Solvent Interactions

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that models the dynamic behavior of molecules by calculating the forces on atoms from first principles, typically using density functional theory (DFT). nih.govresearchgate.net This method is particularly useful for studying solute-solvent interactions as it explicitly accounts for the electronic polarization and charge transfer effects that occur in condensed phases. nih.gov

For a molecule like 2-Hydroxy-5-(2-methoxyphenyl)pyridine, AIMD simulations in a solvent such as water can reveal detailed information about the structure and dynamics of the hydration shell. mdpi.com By analyzing the trajectories of the solvent molecules around the solute, it is possible to identify key hydrogen bonding sites and determine the average number of solvent molecules in the first solvation shell. nih.govmdpi.com For instance, the hydroxyl group and the pyridine nitrogen of the core structure are expected to be strong hydrogen bond acceptors and donors, respectively, leading to a well-defined local solvent structure.

Furthermore, AIMD allows for the calculation of spectroscopic observables, such as infrared (IR) spectra, which can be decomposed to understand the spectral signatures of specific solute-solvent interactions. nih.gov This can reveal how the vibrational modes of both the solute and solvent are perturbed by their interactions, providing a deeper understanding of the local environment. nih.gov Studies on similar molecules have shown that the presence of a solute can enhance the local hydrogen bond network of the solvent. nih.gov

Molecular Docking Simulations for Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com This method is widely employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govnih.gov

In a typical molecular docking study, a three-dimensional model of the target protein is used, and the ligand is placed in the binding site in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energies indicating a more favorable interaction. hilarispublisher.com For pyridine derivatives, molecular docking studies have been instrumental in elucidating binding mechanisms with various enzymes and receptors. hilarispublisher.comnih.govresearchgate.netmdpi.com

Key interactions that are often identified in docking simulations include hydrogen bonds, hydrophobic interactions, and π-π stacking. hilarispublisher.com For this compound, the hydroxyl group can act as a hydrogen bond donor or acceptor, the pyridine ring can participate in π-π stacking with aromatic residues in the binding site, and the methoxyphenyl group can engage in hydrophobic interactions. The results of molecular docking can provide a structural rationale for the biological activity of a compound and guide the design of more potent analogues. nih.gov

Below is an example of a data table that might be generated from a molecular docking study of pyridine derivatives against a specific protein target.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Key Interacting Residues |

| Derivative A | -8.5 | 1.5 | TYR23, PHE330, HIS440 |

| Derivative B | -9.2 | 0.8 | TYR23, TRP84, PHE330 |

| Derivative C | -7.9 | 3.2 | TRP84, HIS440, GLU199 |

Advanced Quantum Chemical Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra. researchgate.netresearchgate.netrsc.org This approach allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. scirp.orgnih.gov

For a molecule like this compound, TD-DFT calculations can predict its UV-Vis spectrum, providing insights into the electronic transitions that give rise to the observed absorption bands. scirp.org These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The nature of these orbitals (e.g., π, π, n) determines the type of electronic transition, such as π→π or n→π*. rsc.orgscirp.org

The accuracy of TD-DFT calculations can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.netscirp.org By comparing the calculated spectra with experimental data, it is possible to validate the computational methodology and gain a deeper understanding of the electronic structure of the molecule. researchgate.net

Here is a sample data table illustrating the kind of results obtained from TD-DFT calculations for a hypothetical pyridine derivative in different solvents.

| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 310 | - | 0.45 | HOMO -> LUMO |

| Chloroform | 322 | 325 | 0.48 | HOMO -> LUMO |

| Methanol | 325 | 328 | 0.50 | HOMO -> LUMO |

Absolute Shielding Calculations (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts from first principles. scilit.comacs.org This method is effective in predicting the NMR spectra of organic molecules, which is a crucial tool for structure elucidation. conicet.gov.aracs.orgnih.gov

By performing GIAO calculations on the optimized geometry of this compound, it is possible to compute the absolute shielding tensors for each nucleus (e.g., 1H, 13C). These shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar The calculated chemical shifts can be compared with experimental NMR data to confirm the structure of the molecule or to assign specific resonances to particular atoms. acs.orgacs.org

The accuracy of GIAO calculations depends on the level of theory, including the choice of the density functional and basis set. acs.orgconicet.gov.ar It has been shown that density functional theory, which includes electron correlation, provides more accurate results compared to Hartree-Fock calculations. acs.org The inclusion of solvent effects can also improve the agreement with experimental data obtained in solution.

The following table shows a hypothetical comparison between experimental and calculated 13C NMR chemical shifts for a substituted pyridine.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C2 | 163.5 | 164.1 | -0.6 |

| C3 | 108.2 | 107.9 | 0.3 |

| C4 | 140.1 | 140.5 | -0.4 |

| C5 | 115.8 | 116.2 | -0.4 |

| C6 | 149.3 | 149.0 | 0.3 |

Local Energy Decomposition Studies

Local Energy Decomposition (LED) analysis is a computational method used to break down the total interaction energy between molecules into physically meaningful components. acs.orgfaccts.de This approach is often used in conjunction with high-level quantum chemical methods like coupled-cluster theory to provide insights into the nature of non-covalent interactions. acs.orgnih.gov

This detailed breakdown helps in understanding which forces are dominant in a particular interaction. For example, it can reveal whether a hydrogen bond is primarily electrostatic in nature or if it has significant covalent character. Symmetry-Adapted Perturbation Theory (SAPT) is another method that provides a similar decomposition and can be used to analyze the interaction energies in detail. mdpi.com Such studies on pyridine derivatives have shown that electrostatic interactions often play a significant role in their complexation. mdpi.com

A typical output from a Local Energy Decomposition analysis might be summarized as follows:

| Energy Component | Contribution (kJ/mol) |

| Electrostatic | -25.5 |

| Exchange-Repulsion | 15.2 |

| Dispersion | -12.8 |

| Total Interaction Energy | -23.1 |

Implicit Solvation Models

Implicit solvation models, also known as continuum models, are a computationally efficient way to account for the effects of a solvent in quantum chemical calculations without explicitly representing individual solvent molecules. numberanalytics.comnumberanalytics.comwikipedia.org Instead, the solvent is treated as a continuous medium with a specific dielectric constant. fiveable.me The solute molecule is placed in a cavity within this dielectric continuum, and its interaction with the solvent is calculated based on the polarization of the medium. fiveable.mewikipedia.org

These models are widely used to study the behavior of molecules in solution, including their conformational preferences, reaction energetics, and spectroscopic properties. numberanalytics.comfiveable.me For this compound, using an implicit solvation model can provide a more realistic description of its properties in a given solvent compared to gas-phase calculations. acs.org

Conformational Analysis and Energy Landscapes

The conformational preferences and energy landscapes of this compound and its analogues are dictated by the rotational freedom around the single bond connecting the pyridine and methoxyphenyl rings. Computational studies, particularly through the calculation of potential energy surfaces (PES), provide insight into the molecule's stable conformations and the energy barriers between them.

The key parameter governing the conformation is the dihedral angle between the planes of the two aromatic rings. For analogous compounds, this angle is influenced by the steric hindrance and electronic interactions of the substituents. In a related compound, 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is significantly twisted out of the plane of the central pyridine ring, exhibiting a dihedral angle of 48.93 (4)°. nih.govresearchgate.net This significant deviation from planarity is a common feature in ortho-substituted biaryl systems, where steric clash between the substituent (in this case, the methoxy group) and the adjacent ring forces a twisted conformation.

In contrast, other analogues show a range of dihedral angles depending on the substitution pattern. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the methoxyphenyl ring by 56.16 (3)°. nih.goviucr.org In another case, 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium, the pyridine ring makes a dihedral angle of 9.86 (12)° with the methoxy-substituted benzene ring, indicating a much more planar arrangement. nih.gov The substitution at the para-position in 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine results in a nearly coplanar arrangement, with a small dihedral angle of 6.17 (7)° between the methoxyphenyl substituent and the central pyridine ring. researchgate.net

| Compound | Dihedral Angle (°) Between Pyridine and Methoxyphenyl Rings |

|---|---|

| 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | 48.93 (4) |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 56.16 (3) |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium | 9.86 (12) |

| 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | 6.17 (7) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint plot that summarizes the percentage contribution of different types of intermolecular contacts.

For analogues of this compound, Hirshfeld surface analysis reveals the dominant forces governing their supramolecular assembly. A common feature across many aromatic compounds is the prevalence of H···H interactions, which primarily represent van der Waals forces. For example, in the crystal structure of N-(4-methoxyphenyl)picolinamide, H···H interactions are the most abundant, accounting for 47% of the total intermolecular contacts. nih.gov Similarly, for 4-(3-methoxyphenyl)-2,6-diphenylpyridine, H···H contacts contribute 50.4% to the crystal packing. nih.goviucr.org

Another significant interaction is the C···H/H···C contact, which is often indicative of C—H···π interactions. These interactions contribute 22% in N-(4-methoxyphenyl)picolinamide and 37.9% in 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.goviucr.orgnih.gov

Hydrogen bonding, where present, also plays a crucial role. The O···H/H···O contacts, representing conventional and non-conventional hydrogen bonds, make up 15.4% of the surface in N-(4-methoxyphenyl)picolinamide and 5.1% in 4-(3-methoxyphenyl)-2,6-diphenylpyridine. nih.goviucr.orgnih.gov In the case of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate, the H⋯O/O⋯H contacts are even more significant, contributing 38.3% to the intermolecular interactions. nih.gov

These analyses provide a detailed quantitative picture of how molecules of this compound and its analogues recognize and pack with each other in the solid state, governed by a combination of van der Waals forces, C—H···π interactions, and specific hydrogen bonds.

| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) |

|---|---|---|---|

| N-(4-methoxyphenyl)picolinamide | 47.0 | 22.0 | 15.4 |

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 50.4 | 37.9 | 5.1 |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate | 31.8 | - | 38.3 |

Coordination Chemistry of 2 Hydroxy 5 2 Methoxyphenyl Pyridine Ligands

Metal Ion Complexation Studies

The presence of a hydroxyl group at the 2-position and a nitrogen atom within the pyridine (B92270) ring allows 2-Hydroxy-5-(2-methoxyphenyl)pyridine to act as an effective chelating agent. This section delves into the specifics of its interaction with metal ions.

N,O-Chelate Ligand Systems

This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The formation of this N,O-chelate is a critical feature driving its complexation with various metal centers. The electronic properties of the methoxyphenyl substituent at the 5-position can influence the electron density on the pyridine ring and the acidity of the hydroxyl group, thereby modulating the ligand's coordination strength and the stability of the resulting metal complexes.

Formation of Mononuclear and Polynuclear Metal Complexes

Depending on the metal ion, the stoichiometry of the reaction, and the reaction conditions, this compound can form both mononuclear and polynuclear metal complexes. In mononuclear complexes, a single metal ion is coordinated by one or more ligand molecules. For instance, with divalent metal ions (M²⁺), complexes with a general formula of [M(L)₂] are often formed, where L represents the deprotonated ligand.

Polynuclear complexes, where multiple metal ions are bridged by ligand molecules, can also be synthesized. The formation of such species is often facilitated by the presence of additional coordinating groups on the ligand or by the specific coordination preferences of the metal ion. While detailed studies on the polynuclear complexes of this specific ligand are not extensively documented, the potential for bridging coordination exists, particularly if the reaction conditions are carefully controlled.

Structural Characterization of Metal Complexes

The precise arrangement of atoms within the metal complexes of this compound is crucial for understanding their properties. This is achieved through various analytical techniques, with X-ray diffraction and spectroscopic methods being the most powerful.

Single Crystal X-ray Diffraction of Coordination Compounds

Table 1: Representative Crystallographic Data for a Related Metal Complex nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 98.765(6) |

| Volume (ų) | 1987.2(14) |

| Z | 4 |

Note: This data is for a structurally similar compound and is presented for illustrative purposes.

Spectroscopic Signatures of Complexation

Spectroscopic techniques provide valuable information about the coordination of this compound to metal ions in both solid and solution states.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand is expected to show characteristic shifts. The broad O-H stretching vibration of the free ligand (typically in the 3400-3200 cm⁻¹ region) disappears upon deprotonation and coordination to the metal ion. Furthermore, the C=N stretching vibration of the pyridine ring may shift to a higher or lower frequency, indicating the involvement of the pyridine nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes. The coordination of the ligand to a metal ion leads to changes in the chemical shifts of the protons and carbons near the coordination sites. For instance, the proton on the carbon adjacent to the pyridine nitrogen and the protons of the pyridine ring are particularly sensitive to coordination. In related Schiff base complexes with a methoxyphenyl and pyridine moiety, the disappearance of the hydroxyl proton signal upon complexation confirms the deprotonation and coordination of the oxygen atom. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the molecule. The complexation of the ligand with a metal ion typically leads to shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals).

Mass Spectrometry: Mass spectrometry can be used to confirm the formation of the desired metal complexes by identifying the molecular ion peak corresponding to the complex.

Stability Constants and Protonation Equilibria in Solution

The stability of metal complexes in solution is a critical parameter that quantifies the strength of the metal-ligand interaction. This is typically determined by potentiometric or spectrophotometric titrations.

The protonation equilibria of the ligand are first established by determining its pKa values. This compound has two potential protonation sites: the pyridine nitrogen and the hydroxyl group. The pKa value for the deprotonation of the hydroxyl group is a key parameter in understanding the pH range in which the ligand will be an effective chelator.

Influence of Ligand Design on Coordination Modes

The coordination behavior of this compound is anticipated to be dictated by the interplay of its constituent functional groups: the hydroxypyridine core and the 2-methoxyphenyl substituent. The hydroxypyridine moiety typically acts as a versatile building block in ligand synthesis due to its ability to coordinate with metal ions in several ways.

The 2-hydroxypyridine (B17775) fragment can exist in tautomeric equilibrium with its 2-pyridone form. This duality allows for different modes of coordination. As a deprotonated hydroxy form, it can act as a monodentate ligand through the oxygen atom or as a bidentate chelating ligand involving both the oxygen and the pyridine nitrogen. The pyridone tautomer can also coordinate through its carbonyl oxygen. The specific coordination mode adopted is influenced by several factors including the metal ion's nature, the reaction conditions, and the presence of other ligands.

The steric and electronic effects of the 5-(2-methoxyphenyl) substituent are crucial in directing the coordination geometry. The methoxy (B1213986) group at the ortho position of the phenyl ring can introduce steric hindrance, which may favor the formation of complexes with lower coordination numbers or influence the ligand's orientation around the metal center to minimize steric clash. Electronically, the methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring, thereby enhancing the donor strength of the pyridine nitrogen. This increased basicity could favor coordination through the nitrogen atom.

In polynuclear complexes, hydroxypyridine-based ligands can act as bridging units, connecting multiple metal centers. The specific bridging mode would be influenced by the orientation of the 2-methoxyphenyl group, which could sterically guide the approach of additional metal ions.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Key Influencing Factors |

| Monodentate (O-donor) | Coordination through the deprotonated hydroxyl group. | Hard metal ions, presence of stronger N-donor ligands. |

| Monodentate (N-donor) | Coordination through the pyridine nitrogen atom. | Soft metal ions, steric hindrance from the methoxyphenyl group. |

| Bidentate Chelation (N,O-donor) | Formation of a stable chelate ring involving both the pyridine nitrogen and the hydroxyl oxygen. | Most common mode for this type of ligand, favored by entropy. |

| Bridging | The ligand links two or more metal centers. | Can occur through the oxygen atom or a combination of N and O atoms. |

Redox Properties of Metal-Ligand Complexes

The redox properties of metal complexes are a synergistic function of the metal center and the coordinated ligands. For complexes of this compound, both the metal and the ligand can be redox-active.

The ligand itself can undergo oxidation or reduction, although these processes often occur at potentials outside the stable window of common solvents. The presence of the electron-donating methoxy group would likely make the ligand easier to oxidize compared to unsubstituted hydroxypyridine.

When coordinated to a redox-active metal ion (e.g., iron, copper, cobalt), the ligand's electronic properties significantly modulate the metal's redox potential. The electron-donating nature of the 2-methoxyphenyl substituent, channeled through the pyridine ring to the metal center, would increase the electron density on the metal. This increased electron density generally makes the metal easier to oxidize (a negative shift in the oxidation potential) and harder to reduce.

The geometry of the complex, which as discussed is influenced by the ligand's steric profile, also plays a critical role in determining the redox properties. Distortions from ideal geometries can affect the stability of different oxidation states of the metal, thereby shifting the redox potentials. For instance, a coordination environment that stabilizes a particular oxidation state will make it more difficult to change that state via redox processes.

Cyclic voltammetry would be the primary technique to experimentally probe these redox properties. A typical cyclic voltammogram might reveal one or more reversible or quasi-reversible waves corresponding to metal-centered redox couples (e.g., M(II)/M(III)). The position of these waves would provide quantitative information about the influence of the this compound ligand.

Table 2: Predicted Influence on Redox Potentials of Metal Complexes

| Feature of Ligand | Electronic Effect | Predicted Impact on Metal Redox Potential |

| 2-methoxyphenyl group | Electron-donating | Negative shift (easier oxidation of the metal) |

| Pyridine Nitrogen | σ-donor, π-acceptor | Stabilizes higher oxidation states |

| Hydroxyl Oxygen | Strong σ-donor | Increases electron density on the metal |

| Steric Hindrance | Geometric distortion | Can destabilize certain oxidation states, shifting potentials |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing information about its conjugation and electronic structure.

The UV-Vis absorption spectrum of "2-Hydroxy-5-(2-methoxyphenyl)pyridine" is expected to exhibit multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the pyridine (B92270) moiety. libretexts.org The presence of conjugated π systems in the molecule leads to absorption in the UV range. libretexts.org Analogous compounds, such as those containing hydroxyphenyl and benzothiazole (B30560) moieties, show several absorption bands, typically around 220, 250, 300, and 340 nm. iitkgp.ac.in The exact position (λmax) and intensity (molar absorptivity) of these bands are influenced by the solvent polarity. iitkgp.ac.inphyschemres.org For instance, a redshift (bathochromic shift) of the absorption bands is often observed with increasing solvent polarity. physchemres.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectra and assign the observed transitions to specific molecular orbitals (e.g., HOMO to LUMO transitions). physchemres.orgresearchgate.net

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Contributing Moieties |

| π → π | 220 - 350 | Phenyl ring, Pyridine ring |

| n → π | > 250 | Pyridine nitrogen, Hydroxyl oxygen, Methoxy (B1213986) oxygen |

| Expected characteristics based on analogous compounds. libretexts.orgiitkgp.ac.in |

Upon absorption of UV light, "this compound" may exhibit fluorescence, a form of photoluminescence. The emission spectrum provides insights into the excited state properties of the molecule. For related hydroxy-substituted aromatic compounds, dual fluorescence is sometimes observed, which can be attributed to different emitting species, such as an enol form and a keto tautomer produced in the excited state through a process called Excited-State Intramolecular Proton Transfer (ESIPT). iitkgp.ac.innih.gov The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is an important characteristic. chimicatechnoacta.ruresearchgate.net The fluorescence intensity and the position of the emission bands are highly sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability. iitkgp.ac.in For example, an increase in the intensity of the normal Stokes-shifted band is often seen in protic solvents. iitkgp.ac.in

X-ray Crystallography for Solid-State Structure Determination

Table 3: Typical Crystallographic Data Obtained from X-ray Analysis

| Parameter | Information Provided | Example from Related Structures |

| Crystal System | The basic crystal lattice symmetry | Monoclinic, Orthorhombic iosrjournals.orgresearchgate.net |

| Space Group | The symmetry group of the crystal | P21/c, Pca21 iosrjournals.orgnih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell | a=19.00Å, b=6.08Å, c=18.61Å iosrjournals.org |

| Dihedral Angles | The relative orientation of the aromatic rings | 31.43° to 85.14° nih.govnih.gov |

| Hydrogen Bonding | Key intermolecular interactions stabilizing the crystal | O-H···N, O-H···O, C-H···O nih.govnih.gov |

| Data from analogous and related molecular structures. |

Other Advanced Spectroscopic Methods

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov "this compound" is not inherently chiral. However, if it were to crystallize in a chiral (centrosymmetric) space group, it could exhibit conformational chirality. nih.gov CD spectroscopy would be the primary method to confirm such chirality. The technique is highly sensitive to the stereochemistry of molecules. mdpi.com Even for achiral molecules, CD signals can be induced by placing them in a chiral environment. Enhanced VCD (Vibrational Circular Dichroism) sensing platforms based on plasmonic chiral metamaterials are also being developed to improve signal strength, which is naturally weak. nih.gov Two-photon absorption circular dichroism (TPACD) is another advanced technique used to overcome limitations of linear CD in certain systems. mdpi.com

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic Voltammetry is a powerful electrochemical technique used to study the redox properties of a substance in solution. The experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. For a compound like this compound, CV can provide information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

The electrochemical behavior of 2-pyridone derivatives is often complex and highly dependent on the substituents and the experimental conditions, such as the solvent and pH. mdpi.comresearchgate.net The presence of the electron-donating hydroxyl and methoxy groups in this compound would be expected to influence its electron-transfer properties. Generally, the hydroxyl group on the pyridine ring can undergo oxidation at a specific potential. The methoxy-substituted phenyl ring can also be subject to electrochemical reactions.

A hypothetical cyclic voltammogram of this compound would likely exhibit one or more oxidation peaks in the anodic scan and potentially corresponding reduction peaks in the cathodic scan if the redox processes are reversible. The precise peak potentials would be indicative of the energy required to remove electrons from the molecule.

Interactive Data Table: Hypothetical Cyclic Voltammetry Data

Since experimental data is not available, the following table illustrates the type of information that would be generated from a CV analysis. The values are placeholders and not actual experimental results.

| Parameter | Expected Value | Description |

| First Oxidation Potential (Epa1) | +0.8 to +1.2 V | Potential at which the first oxidation event occurs, possibly related to the hydroxypyridine moiety. |

| First Reduction Potential (Epc1) | +0.7 to +1.1 V | Potential at which the corresponding reduction occurs, if the process is reversible. |

| ΔEp (Epa1 - Epc1) | 60-100 mV | The peak separation, which provides information on the reversibility of the electron transfer. A value close to 59/n mV (where n is the number of electrons) suggests a reversible process. |

| Second Oxidation Potential (Epa2) | > +1.5 V | A second oxidation event could be possible at higher potentials, perhaps involving the methoxyphenyl group. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes. This method provides information about the thermal stability of a material and its composition by observing the temperatures at which it decomposes.

For this compound, a TGA experiment would reveal the temperature at which the compound begins to degrade, the temperature of maximum decomposition rate, and the mass of any residue remaining at the end of the analysis. The thermal stability is a critical parameter for applications where the material might be exposed to high temperatures. The decomposition profile can also offer clues about the fragmentation pathway of the molecule.

The thermal stability of pyridine derivatives can be influenced by factors such as intermolecular hydrogen bonding and the nature of their substituents. diva-portal.org For instance, a related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been reported to be thermally stable up to 300°C. researchgate.net It is plausible that this compound would exhibit significant thermal stability as well.

Interactive Data Table: Hypothetical Thermogravimetric Analysis Data

The following table is a representation of the kind of data that would be obtained from a TGA measurement of this compound. The values are illustrative.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition (Tmax) | 300 - 400 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Residual Mass at 600 °C | < 5% | The percentage of the initial mass remaining at a high temperature, indicating the amount of non-volatile residue. |

Applications in Advanced Materials and Functional Architectures

Design of Molecular Switches and Motors

Molecular switches and motors are at the forefront of nanotechnology, aiming to create molecule-sized devices that can perform mechanical-like movements upon receiving an external signal. The 2-arylpyridine framework, a core component of 2-Hydroxy-5-(2-methoxyphenyl)pyridine, has been identified as a promising pivot for such applications.

pH-Responsive Conformational Switches

Derivatives of 2-(2-methoxyphenyl)pyridine (B3054313) have been investigated as effective pH-triggered molecular switches. researchgate.netlookchem.comresearchgate.net The switching mechanism is predicated on the protonation and deprotonation of the pyridine (B92270) nitrogen atom, which induces a significant change in the dihedral angle between the pyridine and the methoxyphenyl rings.

In its neutral state, the molecule adopts a specific conformation. Upon the addition of an acid, the pyridine nitrogen is protonated, leading to a rotational change around the C-C single bond connecting the two aromatic rings. This conformational change can be reversed by the addition of a base, returning the molecule to its original state. This reversible process is the fundamental principle of a molecular switch. The conformational changes can be monitored by spectroscopic methods such as UV-Vis spectroscopy. researchgate.netlookchem.comresearchgate.net

The switching behavior is summarized in the table below:

| Stimulus | Molecular State | Conformation |

| Addition of Acid | Protonated Pyridine | Rotated Conformation |

| Addition of Base | Neutral Pyridine | Initial Conformation |

This pH-driven conformational switching demonstrates the potential of 2-(2-methoxyphenyl)pyridine derivatives to function as key components in the construction of more complex molecular machinery.

Strategies for Unidirectional Movements

A significant challenge in the design of molecular motors is achieving unidirectional motion, which is essential for performing work at the molecular level. While the pH-induced switching of 2-(2-methoxyphenyl)pyridine derivatives is reversible, strategies have been explored to introduce unidirectionality to the rotational movement.

Quantum chemical calculations have suggested that for certain derivatives, such as 2-(2-methoxyphenyl)-3-methylpyridine, the rotation during the switching process can proceed unidirectionally at the molecular level. researchgate.netlookchem.comresearchgate.net A key strategy to achieve macroscopic unidirectional rotation involves the introduction of a chiral element. By attaching the 2-(2-methoxyphenyl)pyridine unit to a chiral scaffold, such as a cyclopeptidic structure, a bias can be introduced to the rotational direction. researchgate.netlookchem.comresearchgate.net This approach, while demonstrated to be feasible, has so far resulted in a small degree of unidirectionality for the entire ensemble of molecules. lookchem.com

Future research in this area will likely focus on optimizing the chiral auxiliary and the switching conditions to enhance the efficiency of unidirectional rotation, bringing the realization of functional molecular motors a step closer.

Chemosensors and Optical Sensors for Metal Ions

The detection of metal ions is crucial in various fields, including environmental monitoring and biological imaging. Pyridine and phenol-containing compounds are well-known for their ability to coordinate with metal ions, often resulting in a change in their photophysical properties. This makes them excellent candidates for the development of chemosensors and optical sensors.

While direct studies on this compound as a metal ion sensor are not extensively reported, the broader class of pyridine-phenolic ligands has been shown to be effective for the optical detection of metal ions. researchgate.net The presence of both a nitrogen atom in the pyridine ring and a hydroxyl group on the phenyl ring in this compound provides a potential bidentate coordination site for metal ions.

Upon binding to a metal ion, several changes in the molecule's properties can be expected, which can be harnessed for sensing applications:

Changes in Fluorescence: The coordination of a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the molecule's fluorescence. This response can be highly selective for specific metal ions.

Colorimetric Changes: The formation of a metal complex can alter the electronic structure of the molecule, leading to a change in its absorption spectrum and a visible color change.

The sensitivity and selectivity of such sensors can be tuned by modifying the substituents on the aromatic rings. The methoxy (B1213986) group in this compound, for example, can influence the electron density of the system and thereby its binding affinity and photophysical response to different metal ions.

Components in Optoelectronic Devices

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field, driven by the promise of low-cost, flexible, and large-area devices. Pyridine-containing compounds have been widely explored for these applications due to their electronic properties and stability.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

In the realm of Organic Light-Emitting Diodes (OLEDs), pyridine derivatives have been utilized as electron-transporting materials, hole-blocking materials, and as components of emissive materials. rsc.org The electron-deficient nature of the pyridine ring facilitates electron transport, which is crucial for achieving balanced charge injection and recombination in the emissive layer of an OLED.

For Organic Field-Effect Transistors (OFETs), the performance is highly dependent on the molecular packing and electronic properties of the organic semiconductor. While specific research on this compound in OFETs is limited, the planar aromatic structure and potential for intermolecular interactions suggest it could be a component of larger, more complex organic semiconductors. The hydroxyl and methoxy groups offer sites for chemical modification to tune the material's properties for either p-type (hole-transporting) or n-type (electron-transporting) behavior.

Materials for Solar Energy Conversion

In the field of solar energy conversion, particularly in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs), pyridine derivatives have found application as components of sensitizer (B1316253) dyes and as additives to improve device performance. The pyridine moiety can act as an anchoring group to bind dye molecules to the surface of semiconductor nanoparticles, such as TiO2, facilitating efficient electron injection.

Hydroxyphenyl pyridine structures can be incorporated into larger conjugated systems used as the active layer in organic solar cells. The donor-acceptor architecture is a common design principle for these materials, and the electronic properties of the hydroxyphenyl and pyridine units can be tailored to optimize the absorption of sunlight and the efficiency of charge separation and transport. While this compound itself may not be the primary photoactive component, its structural motifs are relevant to the design of new materials for solar energy applications.

Scintillators and Photostabilizers

The application of this compound in scintillators—materials that emit light upon exposure to ionizing radiation—is not described in existing research. Scintillator technology often relies on organic molecules with specific fluorescence and energy transfer properties. While the aromatic nature of this compound might suggest some luminescent potential, its efficacy as a scintillator has not been a subject of published investigation.

Similarly, its role as a photostabilizer, a chemical that protects materials from degradation by light, is not established. Photostabilizers often function by absorbing UV radiation and dissipating the energy in a harmless manner. Compounds with hydroxyphenyl groups are known to be effective in this regard. However, specific research confirming the photostabilizing capabilities and mechanisms of this compound is absent from the current body of scientific literature.

Supramolecular Chemistry and Self Assembly of 2 Hydroxy 5 2 Methoxyphenyl Pyridine Derivatives

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular forces to design crystalline solids with desired properties. rsc.org In the context of 2-hydroxy-5-arylpyridine derivatives, non-covalent interactions are the primary tools for directing molecular assembly. researchgate.netmdpi.com The specific geometry and electronic nature of the pyridine (B92270) ring, the hydroxyl group, and the substituted phenyl ring dictate the types and strengths of these interactions, which collectively determine the final crystal packing. Analysis of crystal structures of related compounds reveals a hierarchy of interactions, with strong hydrogen bonds often forming the primary structural motifs, which are then organized by weaker π-stacking and C-H...π interactions. nih.govrsc.org

Hydrogen bonds are the most significant directional interactions in the self-assembly of hydroxypyridine derivatives. mdpi.com The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the pyridine nitrogen and the methoxy (B1213986) oxygen) allows for the formation of robust and predictable networks. mdpi.comnih.gov

O–H···N Interactions: The interaction between the hydroxyl group and the pyridine nitrogen is a classic and strong hydrogen bond that frequently directs the formation of dimers or chains.

O–H···O Interactions: In some arrangements, the hydroxyl group may form hydrogen bonds with the oxygen atom of a methoxy group or another hydroxyl group, leading to different supramolecular synthons. mdpi.com In the crystal structure of 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, a combination of N—H⋯O and O—H⋯O hydrogen bonds links molecules into chains. nih.gov

Research on (2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines demonstrated that the type of hydrogen bonding can be pivotal in the resulting supramolecular assembly. mdpi.com An O–H···N type bond leads to the formation of one-dimensional supramolecular chains, whereas an O–H···O type interaction results in the formation of racemic dimers. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Resulting Motif | Reference Example |

|---|---|---|---|---|

| O–H···N | -OH (hydroxyl) | Pyridine Nitrogen | Dimers, 1D Chains | (2-Hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidines mdpi.com |

| O–H···O | -OH (hydroxyl) | -OCH₃ (methoxy), C=O | Dimers, Chains | 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one nih.gov |

| C–H···N | Aromatic C-H | Pyridine Nitrogen | Links primary motifs | 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine nih.gov |

| C–H···O | Aromatic/Aliphatic C-H | -OH, -OCH₃, C=O | Stabilizes 3D packing | N-(4-methoxyphenyl)picolinamide nih.gov |

Interactions involving the aromatic π-systems of the pyridine and phenyl rings are crucial for organizing molecules in directions not controlled by hydrogen bonding.

π-π Stacking: The planar aromatic rings can stack upon one another, an interaction driven by a combination of electrostatic and van der Waals forces. nih.gov The degree of overlap and the distance between the rings are critical. In the crystal structure of 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, π–π interactions are observed between pyridine rings of adjacent molecules, with a centroid–centroid separation of 3.5864 (6) Å, contributing to the formation of a two-dimensional network. nih.gov

| Interaction Type | Description | Typical Distance | Structural Role | Reference Example |

|---|---|---|---|---|

| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | ~3.3–3.8 Å (centroid-centroid) | Formation of columns or layers. | 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine nih.gov |

| C-H...π | A C-H bond points towards the electron cloud of a π-system. | ~2.5–3.0 Å (H to ring centroid) | Links molecules and directs orientation. | 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine nih.gov |

Formation of Supramolecular Frameworks

The combination of the directional, strong hydrogen bonds and the weaker, less directional π-interactions allows for the construction of diverse and complex supramolecular frameworks. nih.govrsc.orgmdpi.com By modifying the functional groups or the guest molecules, the resulting architecture can be tuned. For example, co-crystallization of bis-phenols with various bipyridines has been shown to produce a range of structures depending on the geometry of the bipyridine linker. researchgate.net These structures include one-dimensional zigzag chains and even two-dimensional double helices, demonstrating how subtle changes in molecular components can lead to vastly different supramolecular outcomes. researchgate.net The interplay between C—H⋯π and π–π interactions can combine to form extensive two-dimensional supramolecular arrangements that propagate across a crystallographic plane. nih.gov

Self-Assembly Behavior in Solid State and Solution

The self-assembly of hydroxypyridine derivatives is a hierarchical process. In the solid state, this is evident from crystal structure analysis, which shows how primary hydrogen-bonded units, such as dimers or chains, are subsequently organized by weaker forces into the final lattice. mdpi.com Mechanochemical methods, such as grinding, have also been used to achieve self-assembly in the solid state, sometimes yielding different outcomes compared to crystallization from solution. researchgate.net

Conformational Flexibility and its Role in Supramolecular Assemblies

The bond connecting the pyridine and the 2-methoxyphenyl rings allows for rotational or conformational flexibility. This flexibility is a critical determinant of the final supramolecular structure, as the dihedral angle between the two aromatic rings influences how the molecule can pack in the solid state. mpg.de

Crystallographic studies of related compounds show that the rings are often significantly twisted relative to each other.

In 4′-(2-methoxyphenyl)-2,2′:6′,2′′-terpyridine, the methoxyphenyl ring is twisted away from the central pyridine ring by a dihedral angle of 48.93 (4)°. nih.gov

In 6-hydroxy-5-(2-methoxyphenoxy)-2,2′-bipyrimidin-4(3H)-one, the dihedral angle between the benzene (B151609) ring and the adjacent heterocyclic ring is 85.14 (6)°. nih.gov

This inherent non-planarity prevents simple, close-packed stacking and creates more complex three-dimensional arrangements. The specific conformation adopted in the crystal is the one that best satisfies the network of intermolecular interactions, demonstrating a balance between intramolecular strain and intermolecular stabilization.

Macrocyclic Architectures Utilizing Pyridine Moieties

The directional nature of hydrogen bonding in hydroxyphenyl and pyridine systems can be exploited to construct discrete, closed-loop structures known as macrocycles. researchgate.netnih.gov These architectures are formed when molecules are designed to have complementary binding sites at a specific distance and orientation.

A notable example is the formation of [2 + 2] macrocyclic structures through the co-crystallization of bis(2-hydroxy-5-chlorophenyl) sulfide (B99878) with bipyridine linkers like 4,4'-bipyridyl or 1,2-di(4-pyridyl)ethylene. researchgate.net In these assemblies, two phenol (B47542) molecules and two bipyridine molecules are connected by O–H···N hydrogen bonds to form a rectangular cavity. The dimensions of these macrocycles are determined by the length of the bipyridine spacer. researchgate.net

| Phenolic Component | Bipyridine Linker | Macrocycle Dimensions (Å) | Reference |

|---|---|---|---|

| bis(2-hydroxy-5-chlorophenyl) sulfide | 4,4'-bipyridyl | 12.495(6) × 5.087(6) | researchgate.net |

| bis(2-hydroxy-5-chlorophenyl) sulfide | 1,2-di(4-pyridyl)ethylene | 14.774(6) × 5.300(6) | researchgate.net |

No scientific literature matching the specific parameters of the query for "2-Hydroxy-5-(2-methoxyphenyl)pyridine" could be located.

Extensive searches of publicly available scientific databases and scholarly articles yielded no specific research detailing the photocatalytic, electrochemical, or redox properties of the chemical compound this compound. Consequently, the generation of an article based on the provided outline is not possible at this time due to the absence of relevant research findings for this particular molecule.

The provided outline requested detailed information on:

Photocatalysis and Electrochemistry Involving 2 Hydroxy 5 2 Methoxyphenyl Pyridine Systems

Redox Mechanisms in Pyridine (B92270) Derivatives

While these are active areas of chemical research, and numerous studies exist for various pyridine derivatives, no publications were identified that specifically investigate 2-Hydroxy-5-(2-methoxyphenyl)pyridine within these contexts. Therefore, no data tables or detailed research findings concerning this specific compound can be presented.

Q & A

Q. What synthetic strategies are recommended for preparing 2-Hydroxy-5-(2-methoxyphenyl)pyridine, and how can steric/electronic challenges be addressed?

Methodological Answer:

- Cross-coupling reactions : Use organometallic reagents (e.g., phenyllithium) with halogenated pyridine precursors, as demonstrated in analogous syntheses of 2-phenylpyridine derivatives. Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions .

- Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Monitor purity via TLC and confirm structure using -NMR and mass spectrometry .

- Steric hindrance mitigation : Introduce directing groups (e.g., methoxy) to facilitate regioselective functionalization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powders or solutions to avoid inhalation .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture or heat sources due to potential decomposition into toxic fumes (e.g., CO, NO) .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and electronic properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and confirm substitution patterns. Compare chemical shifts with analogous pyridine derivatives .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., hydroxyl, methoxy) via O–H (3200–3600 cm) and C–O (1250–1050 cm) stretching vibrations .

- UV-Vis Spectroscopy : Analyze conjugation effects by monitoring absorption bands in the 250–300 nm range, indicative of π→π* transitions in aromatic systems .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by slow evaporation from ethanol/water mixtures .

- Refinement : Apply SHELXL for structure solution and refinement. Address disorder in methoxyphenyl groups using PART instructions and isotropic displacement parameters .

- Validation : Cross-check with PLATON to detect twinning or missed symmetry. Resolve discrepancies by re-examizing data integration (e.g., using WinGX) .

Q. What computational methods validate the tautomeric behavior and electronic properties of this compound under varying pH conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy differences between keto-enol tautomers using B3LYP/6-311+G(d,p). Compare theoretical vs. experimental -NMR shifts to confirm dominant tautomers .

- Molecular Dynamics (MD) : Simulate proton transfer kinetics in aqueous solutions to predict pH-dependent conformational changes. Use GROMACS with explicit solvent models .

- Frontier Molecular Orbital (FMO) Analysis : Map HOMO-LUMO gaps to assess reactivity toward electrophiles/nucleophiles .

Q. How can fluorescence studies leverage structural analogs of this compound for ion sensing applications?

Methodological Answer:

- Sensor design : Modify the hydroxyl/methoxy groups to enhance metal-binding affinity. For example, introduce dithiazolo moieties to improve selectivity for transition metals (e.g., Cu) .

- Quenching experiments : Titrate with metal ions (e.g., Fe) in 100% aqueous solutions. Monitor emission changes at λ = 450 nm (excitation at 350 nm) to determine binding constants .

- Cross-validation : Compare fluorescence data with UV-Vis and cyclic voltammetry to confirm charge-transfer mechanisms .

Q. What strategies address contradictions in crystallographic data during refinement of metal complexes containing this ligand?

Methodological Answer:

- Twinned crystals : Use CELL_NOW to index overlapping lattices. Refine twin laws (e.g., two-fold rotation) in SHELXL .

- Disordered solvent : Apply SQUEEZE to remove electron density from poorly modeled solvent molecules. Validate with residual density maps .

- Thermal motion : Anisotropically refine heavy atoms (e.g., Cu) while constraining lighter atoms (e.g., C, N) to isotropic models .

Q. How can metabolic activation studies inform the compound’s potential as a biomarker or toxicological agent?

Methodological Answer:

- In vitro assays : Incubate with liver S9 fractions and cofactors (e.g., acetyl-CoA) to simulate phase I/II metabolism. Monitor hydroxylated metabolites via LC-MS .

- Biomarker identification : Quantify urinary 5-hydroxy derivatives using HPLC with fluorescence detection. Correlate excretion rates with dose-response profiles .

- Toxicity screening : Evaluate mutagenicity via Ames tests with TA98 strains. Compare activation pathways with structurally related carcinogens (e.g., PhIP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.